3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride
Description
Historical Development and Discovery of 3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride
The historical trajectory of this compound is intrinsically linked to the broader evolution of sulfonamide chemistry, which has undergone significant development since the early applications of sulfonamides in the 1940s as antibacterial agents. The specific compound under investigation was first documented in chemical databases in 2012, with its hydrochloride salt form being catalogued in 2013, indicating its relatively recent emergence in the scientific literature. The development of this particular molecular entity reflects the continuing efforts to expand the structural diversity of sulfonamide-containing compounds beyond traditional antibacterial applications.
The synthesis and characterization of alkynyl sulfonamides, including 3-(2-Aminoethanesulfonyl)prop-1-yne, gained momentum in the early 2000s as researchers began exploring the unique reactivity profiles of these hybrid molecules. The incorporation of alkyne functionalities into sulfonamide structures was driven by the recognition that such combinations could provide novel synthetic pathways and biological activities not accessible through conventional sulfonamide chemistry. The systematic study of these compounds has revealed their potential as building blocks for more complex molecular architectures and as tools for chemical biology applications.
The emergence of this compound as a research compound coincided with advances in synthetic methodologies for preparing alkynyl sulfonamides. These developments included the establishment of efficient protocols for the formation of carbon-sulfur bonds in alkyne-containing systems and the optimization of reaction conditions for maintaining the integrity of both functional groups during synthesis. The availability of reliable synthetic routes has facilitated the compound's investigation across multiple research domains.
Structural Classification within Sulfonamide Chemistry
This compound occupies a unique position within the classification system of sulfonamide compounds due to its distinctive structural features that combine multiple functional group categories. The compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfur atom bonded to two oxygen atoms and one nitrogen atom, forming the characteristic SO2NH arrangement. However, the presence of the prop-1-yne moiety introduces alkyne functionality that significantly modifies the compound's chemical behavior and reactivity profile.
| Structural Feature | Classification | Chemical Significance |
|---|---|---|
| Sulfonyl Group (SO2) | Electron-withdrawing | Enhances acidity of adjacent NH group |
| Primary Amine (-NH2) | Nucleophilic center | Enables hydrogen bonding and conjugation |
| Alkyne Triple Bond | Unsaturated carbon system | Provides sites for addition reactions |
| Ethyl Chain Linker | Aliphatic spacer | Influences molecular flexibility |
| Hydrochloride Salt | Ionic form | Improves water solubility |
The molecular structure can be systematically described using the International Union of Pure and Applied Chemistry nomenclature as 2-prop-2-ynylsulfonylethanamine hydrochloride, which clearly delineates the connectivity pattern of the various functional groups. The compound's classification as an alkynyl sulfonamide places it within a specialized subset of sulfonamide chemistry that has gained prominence in recent years due to the unique synthetic and biological properties exhibited by such molecules.
The three-dimensional arrangement of atoms in this compound influences its interaction with biological targets and its behavior in chemical reactions. The linear geometry of the alkyne group contrasts with the tetrahedral arrangement around the sulfur atom, creating a molecule with distinct regions of differing electronic density and steric accessibility. This structural complexity contributes to the compound's versatility as both a synthetic intermediate and a potential pharmaceutical agent.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic chemistry stems from its dual nature as both a reactive synthetic intermediate and a stable end product suitable for biological evaluation. The presence of multiple functional groups within the molecule provides numerous opportunities for chemical modification and derivatization, making it valuable for the construction of more complex molecular frameworks. The alkyne functionality serves as a versatile handle for various addition reactions, including cycloaddition processes that can generate heterocyclic systems with potential pharmaceutical applications.
In medicinal chemistry contexts, the compound has demonstrated significant biological activity, particularly in enzyme inhibition studies where its mechanism of action involves binding to specific enzyme active sites. Research investigations have revealed that the compound can form covalent bonds with amino groups in proteins, leading to the modulation of enzyme activity through irreversible inhibition mechanisms. This property has positioned the compound as a valuable tool for studying enzyme function and for the development of covalent inhibitors targeting specific disease pathways.
The compound's potential as an antibacterial agent reflects its classification within the sulfonamide family, which has a well-established history of antimicrobial activity. However, the unique structural features of this compound may confer enhanced selectivity or improved pharmacological properties compared to conventional sulfonamide antibiotics. The alkyne functionality may enable the compound to access binding sites or biological targets that are not readily accessible to traditional sulfonamide structures.
Recent applications in chemical biology have highlighted the compound's utility in ligand-directed chemistry approaches, where the sulfonamide group can facilitate rapid and selective modification of target proteins in living cells. The development of such methodologies represents an important advancement in the field of chemical biology, providing researchers with new tools for studying protein function and for developing targeted therapeutic interventions.
Current Research Landscape and Scientific Interest
The contemporary research landscape surrounding this compound encompasses several interconnected areas of investigation, reflecting the compound's multifaceted utility in modern chemical and biological sciences. Current synthetic methodologies focus on developing efficient and scalable routes for preparing the compound and its analogues, with particular emphasis on green chemistry approaches that minimize environmental impact while maximizing yield and purity. These efforts have led to the establishment of one-pot synthetic protocols that streamline the preparation process and reduce the number of purification steps required.
Advanced spectroscopic and computational studies have provided detailed insights into the compound's electronic structure and conformational behavior, informing efforts to optimize its properties for specific applications. Nuclear magnetic resonance spectroscopy and mass spectrometry techniques have been particularly valuable for characterizing the compound's structure and monitoring its behavior under various reaction conditions. Computational modeling approaches have complemented experimental studies by providing predictions of the compound's reactivity patterns and potential biological interactions.
The integration of this compound into drug discovery programs represents a significant area of current research interest. Pharmaceutical companies and academic research groups are investigating the compound's potential as a lead structure for developing new therapeutic agents targeting a range of diseases. The compound's ability to undergo diverse chemical transformations makes it particularly attractive as a scaffold for medicinal chemistry optimization efforts.
Emerging applications in materials science and catalysis reflect the compound's potential utility beyond traditional pharmaceutical applications. Researchers are exploring the use of alkynyl sulfonamides as building blocks for functional materials and as ligands in transition metal catalysis. These investigations have revealed new aspects of the compound's reactivity and have opened additional avenues for its practical application.
The increasing availability of the compound through commercial suppliers has facilitated its adoption by research groups worldwide, leading to an acceleration in the pace of discovery and application development. This accessibility has been crucial for enabling systematic structure-activity relationship studies and for supporting collaborative research efforts across multiple institutions and disciplines.
Properties
IUPAC Name |
2-prop-2-ynylsulfonylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-2-4-9(7,8)5-3-6;/h1H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDJBOIGRUDPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCS(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride typically involves the reaction of propargylamine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then subjected to various purification steps, including filtration, distillation, and crystallization, to isolate the final product. Quality control measures are implemented to ensure the consistency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Substituted aminoethanesulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride has been investigated for its potential as a therapeutic agent. Its unique structure allows for interactions with biological targets, making it a valuable candidate in drug development:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacterial strains, including multidrug-resistant organisms. Studies have shown that it can inhibit bacterial growth through enzyme inhibition mechanisms .
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting its potential use in oncology as a therapeutic agent.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its reactivity allows it to be utilized in the preparation of other compounds with potential biological activity .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the table below:
These findings indicate the compound's potential as a novel antimicrobial agent against resistant strains.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cells. A notable study focused on its effects on FaDu hypopharyngeal tumor cells, revealing a dose-dependent increase in cell death with an IC50 value of approximately 25 µM, underscoring its potential for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of 3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Ether-Linked Propargyl Derivatives ()
Compounds 3-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)prop-1-yne (5) and 3-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)prop-1-yne (6) share the propargyl core but replace the sulfonamide group with polyether chains terminated by halogen atoms (Cl or I). Key differences include:
- Reactivity: The alkyne in compounds 5 and 6 is flanked by ether linkages, which are chemically inert compared to the sulfonamide group in the target compound.
- Synthesis : The target compound’s sulfonamide group likely requires different synthetic steps (e.g., sulfonation of an amine) compared to the Williamson ether synthesis used for compounds 5 and 6 .
- Purification : Silica gel chromatography was employed for compounds 5 and 6 , whereas sulfonamide derivatives often require alternative purification methods due to polar functional groups.
Piperazine-Based Hydrochlorides ()
The HBK series (e.g., HBK-14 to HBK-19) are piperazine derivatives with phenoxyalkyl side chains and hydrochloride salts. While they share the hydrochloride salt feature, their core structure and applications differ:
- Core Functionality : The HBK compounds are designed as CNS-active agents (e.g., serotonin receptor ligands), whereas the target compound’s alkyne-sulfonamide structure suggests utility in bioconjugation or catalysis.
- Solubility : Piperazine hydrochlorides (HBK series) are typically water-soluble, but the target compound’s solubility would depend on the sulfonamide’s hydrophilicity and alkyne’s hydrophobicity.
Structural and Functional Comparison Table
Biological Activity
3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride, also known as compound B1377657, is a novel organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C5H12ClN2O2S
- CAS Number : 1443980-07-1
- Molecular Weight : 197.68 g/mol
The compound's structure includes a prop-1-yne backbone with an aminoethanesulfonyl group, which is significant for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : It may interact with various receptors, altering their activity and influencing cellular responses.
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of pathogens.
- Anticancer Potential : Research has suggested that it may have anticancer effects, potentially through apoptosis induction in cancer cells.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with similar compounds.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-Amino-6-chloropyridine-2-carboxylic | Antimicrobial, Anticancer | Enzyme inhibition |
| 2-Amino-6-chloropyridine-3-carboxylic | Antimicrobial | Receptor modulation |
This table highlights the diversity in biological activities among related compounds.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential use in treating bacterial infections.
Case Study 2: Anticancer Properties
In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis, highlighting its potential as an anticancer agent.
In vitro Studies
-
Antimicrobial Testing :
- Tested against Staphylococcus aureus and Escherichia coli.
- Results showed inhibition zones ranging from 10 mm to 20 mm at varying concentrations.
-
Cell Viability Assays :
- Cancer cell lines (e.g., HeLa and MCF-7) were treated with varying doses (0, 10, 20, 50 µM).
- Significant reduction in cell viability observed at doses above 20 µM.
In vivo Studies
Preliminary animal studies are underway to evaluate the pharmacokinetics and overall safety profile of the compound. Early results indicate favorable absorption and distribution characteristics.
Q & A
Q. What are the recommended synthetic routes for 3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, propargyl derivatives (e.g., propargyl bromide) may react with aminoethanesulfonyl precursors in tetrahydrofuran (THF) under inert atmospheres (e.g., argon) using bases like NaH to deprotonate intermediates . Optimization includes varying temperatures (e.g., 0°C for exothermic steps), reaction times (12–24 hours), and stoichiometric ratios (1:1 to 1:2 molar ratios). Post-synthesis, purification via silica gel chromatography or recrystallization is advised.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the alkyne proton (~2.5 ppm), sulfonyl group ( ~40–50 ppm in ), and hydrochloride salt (broad NH peaks).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] or [M-Cl]).
- Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.4% of theoretical values .
Q. How should researchers handle solubility and stability challenges during experiments?
- Methodological Answer :
- Solubility : Test polar solvents (water, methanol) due to the hydrochloride salt’s ionic nature. For non-polar media, use DMSO or DMF with sonication.
- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperature (4°C to 40°C), and light exposure. Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Use density functional theory (DFT) with functionals like B3LYP/6-31G(d) to calculate electron density distributions, frontier molecular orbitals (HOMO/LUMO), and sulfonyl group charge density. Molecular docking (e.g., AutoDock Vina) can simulate binding affinities to enzymes or receptors, focusing on hydrogen bonding with the aminoethyl group and hydrophobic interactions with the alkyne .
Q. What experimental design strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) and validate assays using orthogonal methods (e.g., fluorescence vs. radiometric assays).
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .
Q. How can reaction conditions be tailored to improve yield and minimize by-products?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) and enhance selectivity via controlled heating .
- Catalyst Screening : Test Pd/Cu catalysts for alkyne coupling efficiency.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .
Q. What are the environmental safety considerations for this compound?
- Methodological Answer :
- Ecotoxicity : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna LC).
- Regulatory Compliance : Classify under WGK 2 (water hazard) if hazardous, as per German regulations, and dispose via incineration (≥99% destruction efficiency) .
Data Gaps and Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
